2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide
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Overview
Description
2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient for producing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
Industrial production of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using readily available starting materials, optimizing reaction conditions, and employing catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound could be utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The azetidine ring and functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-3-yloxy)-N,N-dimethylacetamide: This compound has a similar structure but with dimethyl groups instead of cyclopropyl and methyl groups.
2-(azetidin-3-yloxy)-N-butylacetamide: Another similar compound with a butyl group instead of a cyclopropyl group.
Uniqueness
2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide |
InChI |
InChI=1S/C9H16N2O2/c1-11(7-2-3-7)9(12)6-13-8-4-10-5-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
WPIMOABIPRQFCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)COC2CNC2 |
Origin of Product |
United States |
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